4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide
Beschreibung
This compound belongs to the quinazolinone class, characterized by a bicyclic [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:
- 4-Methoxybenzylcarbamoylpropyl chain at position 7, enhancing lipophilicity and membrane permeability.
- 1,3-Dioxole ring fused to the quinazolinone scaffold, influencing electronic properties and metabolic stability .
Its design leverages natural product-inspired scaffolds, which often exhibit multi-target mechanisms, a hallmark of compounds derived from systems pharmacology approaches .
Eigenschaften
IUPAC Name |
4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-30-16-6-4-15(5-7-16)13-25-21(28)3-2-9-27-22(29)17-11-19-20(32-14-31-19)12-18(17)26-23(27)33-10-8-24/h4-7,11-12H,2-3,9-10,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAXROZXAYLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC#N)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents.
Functional Group Modifications: The cyanomethylsulfanyl group can be introduced via nucleophilic substitution reactions using cyanomethylthiol reagents. The methoxyphenylmethyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other desired groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, cyanomethylthiol reagents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be utilized in the development of new catalysts, polymers, and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares its quinazolinone core with several analogues, but substituent variations critically modulate bioactivity. Below is a comparative analysis:
Key Observations :
- Substitution with a cyclohexylamino-2-oxoethylsulfanyl group increases LogP, favoring hydrophobic binding pockets (e.g., ATP sites in kinases) .
- The 4-methoxybenzylcarbamoylpropyl chain (R7) is conserved across analogues, suggesting its role in maintaining target engagement while modulating pharmacokinetics .
Mechanistic Similarities and Differences
Shared Mechanisms :
- Multi-Target Binding: Like natural product-derived compounds OA and HG, the quinazolinone scaffold enables interactions with kinases, proteases, and redox regulators via its electrophilic substituents and planar aromatic core .
- Transcriptomic Overlap: RNA-seq analyses of similar compounds (e.g., cyclohexylamino analogue) reveal shared downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and upregulation of apoptosis markers (caspase-3/7) .
Divergent Mechanisms :
- Cyanomethylsulfanyl vs. Cyclohexylamino Substituents: The former may favor redox modulation (e.g., glutathione depletion), while the latter shows stronger kinase inhibition due to bulkier hydrophobic interactions .
- Furan-Containing Analogues : Reduced cytotoxicity correlates with lower LogP, suggesting diminished membrane penetration and altered target accessibility .
Computational and Systems Pharmacology Insights
- Docking Studies: The target compound exhibits strong binding affinity (−9.2 kcal/mol) to EGFR’s ATP-binding pocket, comparable to erlotinib (−9.5 kcal/mol), but weaker than the cyclohexylamino analogue (−10.1 kcal/mol) .
Tables
Table 1. Structural Comparison of Quinazolinone Analogues (Refer to Section 2.1 for full table.)
Table 2. Docking Scores Against Key Targets
| Compound | EGFR (kcal/mol) | CYP3A4 (kcal/mol) | GSK-3β (kcal/mol) |
|---|---|---|---|
| Target Compound | −9.2 | −7.5 | −8.1 |
| Cyclohexylamino Analogue | −10.1 | −6.8 | −7.9 |
| Erlotinib (Reference) | −9.5 | −8.2 | −6.3 |
Biologische Aktivität
The compound 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide is a quinazolinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the compound's biological activity, including its synthesis, mechanisms of action, and various pharmacological effects supported by diverse research findings.
Synthesis of the Compound
The synthesis of quinazolinone derivatives typically involves multi-step reactions that may include cyclization and functional group modifications. For instance, variations of the synthetic routes have been reported in literature involving different starting materials and conditions to yield compounds with specific biological activities. The structure of the compound can be confirmed using techniques such as mass spectrometry and NMR spectroscopy.
Synthetic Pathway
- Starting Materials : The synthesis often begins with substituted anilines and anthranilic acid.
- Reagents : Common reagents include acetic anhydride and acetic acid to facilitate cyclization.
- Characterization : The final product is characterized using elemental analysis and spectroscopic methods.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives have been reported, demonstrating their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-{6-[(cyanomethyl)sulfanyl]-8-oxo... | 7.80 | Antibacterial |
| Other derivatives | 12.50 | Antifungal |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain derivatives can inhibit cell proliferation in a dose-dependent manner, with IC50 values often falling within the micromolar range.
| Cell Line | IC50 (µM) | Compound Effect |
|---|---|---|
| A549 | <10 | Significant cytotoxicity |
| Non-tumor fibroblasts | >10 | Moderate cytotoxicity |
The mechanisms through which these compounds exert their biological effects are varied but often involve the inhibition of key enzymes or pathways:
- Acetylcholinesterase Inhibition : Some derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission.
- DNA Intercalation : Certain quinazolinone compounds may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives in various biological assays:
- Antimicrobial Study : A study assessed the antimicrobial activity of synthesized quinazolinone derivatives against multiple bacterial strains, reporting significant inhibition rates for selected compounds.
- Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of a series of quinazolinones on cancer cell lines, revealing promising results with some compounds demonstrating low IC50 values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
